molecular formula C13H18N2O2 B1425836 N,2-dimethyl-4-(morpholine-4-carbonyl)aniline CAS No. 1272831-17-0

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline

Cat. No.: B1425836
CAS No.: 1272831-17-0
M. Wt: 234.29 g/mol
InChI Key: BEFITWVLPYHQFY-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is an organic compound with the molecular formula C13H18N2O2 It is a derivative of aniline, featuring a morpholine ring attached to the carbonyl group at the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline typically involves the reaction of 4-chloro-2-methyl-N-methylaniline with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the aniline ring.

Scientific Research Applications

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-(morpholine-4-carbonyl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(morpholine-4-carbonyl)aniline
  • 2-methyl-4-(morpholine-4-carbonyl)aniline
  • N,2-dimethyl-4-(piperidine-4-carbonyl)aniline

Uniqueness

N,2-dimethyl-4-(morpholine-4-carbonyl)aniline is unique due to the presence of both a morpholine ring and a dimethyl-substituted aniline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

[3-methyl-4-(methylamino)phenyl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-10-9-11(3-4-12(10)14-2)13(16)15-5-7-17-8-6-15/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFITWVLPYHQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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